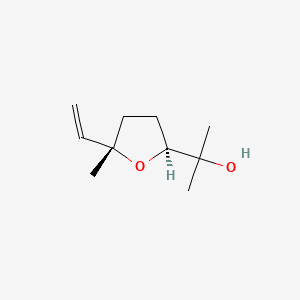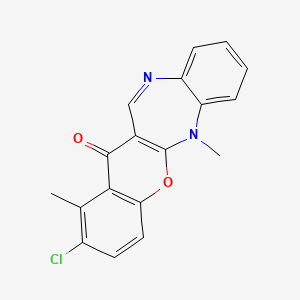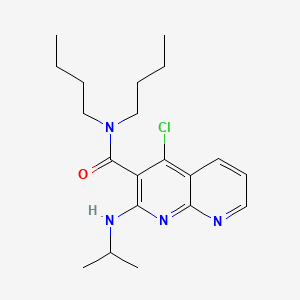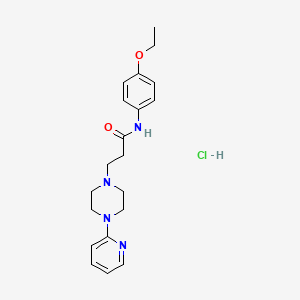
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a dimethylamino group attached to a propyl chain, which is further connected to the indole ring at the 3-position, with a methoxy group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The 3-position of the indole ring is functionalized with a propyl chain through a series of reactions, including alkylation and substitution.
Dimethylamino Group Introduction: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine as the nucleophile.
Methoxy Group Introduction: The methoxy group is introduced at the 5-position through methylation reactions, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized indole derivatives.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted indole derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 3-(3-(Dimethylamino)propyl)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
類似化合物との比較
3-(Dimethylamino)propylamine: A simpler compound with similar functional groups but lacking the indole core.
5-Methoxyindole: An indole derivative with a methoxy group but without the dimethylamino propyl chain.
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with structural similarities.
Uniqueness:
Combination of Functional Groups: The unique combination of the dimethylamino propyl chain and the methoxy group on the indole ring sets this compound apart from others.
Biological Activity: The specific arrangement of these functional groups contributes to its distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
709028-93-3 |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
3-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C14H20N2O/c1-16(2)8-4-5-11-10-15-14-7-6-12(17-3)9-13(11)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
InChIキー |
AAVYCYAMAJRINF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC1=CNC2=C1C=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)




